BenchChemオンラインストアへようこそ!

Dolastatin 10 trifluoroacetate

Cytotoxicity Antimitotic Leukemia

Dolastatin 10 trifluoroacetate is the gold-standard antimitotic pentapeptide for tubulin binding studies. It exhibits 20-fold greater cytotoxicity vs. vinblastine in Burkitt lymphoma cells due to prolonged intracellular retention, not affinity. Essential reference for tubulin polymerization assays (IC50 1.2 μM) and the natural scaffold for MMAE/MMAF ADC payloads. Well-characterized murine PK (t½ 5.6 h). ≥98% purity TFA salt ensures solubility and stability. Order now for reproducible SAR and in vivo efficacy studies.

Molecular Formula C42H68N6O6S.CF3CO2H
Molecular Weight 899.11
Cat. No. B1574453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolastatin 10 trifluoroacetate
SynonymsN,N-Dimethyl-L-valyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazol)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl--valinamide trifluoroacetate
Molecular FormulaC42H68N6O6S.CF3CO2H
Molecular Weight899.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolastatin 10 Trifluoroacetate: A Potent Marine-Derived Antimitotic Peptide for Tubulin Polymerization Inhibition Research and ADC Payload Development


Dolastatin 10 trifluoroacetate is a highly potent antimitotic pentapeptide originally isolated from the marine mollusk Dolabella auricularia [1]. The compound exerts its cytotoxic effects by binding to tubulin at the vinca alkaloid domain and inhibiting microtubule polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis [2]. The trifluoroacetate (TFA) salt form enhances aqueous solubility and stabilizes the peptide structure by forming ion pairs with basic residues, making it suitable for in vitro and in vivo experimental applications .

Why Dolastatin 10 Trifluoroacetate Cannot Be Interchanged with Other Tubulin Inhibitors or Auristatin Analogs


Despite sharing a common target (tubulin) and binding site (vinca domain) with other antimitotic agents, dolastatin 10 exhibits a unique combination of potency, intracellular retention, and pharmacokinetic behavior that distinguishes it from vinblastine, vincristine, maytansine, and synthetic auristatin derivatives [1]. Direct comparative studies reveal that dolastatin 10's 20-fold greater cytotoxicity against Burkitt lymphoma cells relative to vinblastine cannot be explained by tubulin binding affinity alone, but rather stems from its prolonged intracellular retention due to tenacious tubulin binding [2]. Furthermore, while auristatin analogs such as MMAE and MMAF have been optimized as ADC payloads, dolastatin 10 remains the essential reference standard and scaffold for understanding structure-activity relationships and for developing next-generation auristatin derivatives [3].

Dolastatin 10 Trifluoroacetate: Quantifiable Differential Evidence vs. Comparator Tubulin Inhibitors


Superior Cytotoxicity of Dolastatin 10 vs. Vinblastine in L1210 Murine Leukemia Cells

Dolastatin 10 exhibits significantly greater cytotoxic potency than vinblastine against L1210 murine leukemia cells in culture. In a direct comparative study, the IC50 for dolastatin 10 was 0.5 nM, whereas vinblastine required a 40-fold higher concentration (20 nM) to achieve equivalent growth inhibition [1].

Cytotoxicity Antimitotic Leukemia

Dolastatin 10 vs. Vinblastine in Burkitt Lymphoma: 20-Fold Potency Difference Explained by Intracellular Retention

In human CA46 Burkitt lymphoma cells, dolastatin 10 was 20-fold more cytotoxic than vinblastine with IC50 values of 50 pM and 1.0 nM, respectively [1]. Despite similar effects on tubulin polymerization and almost identical intracellular concentrations (50-100 nM) at their respective IC50 values, dolastatin 10 exhibited a 15- to 19-fold higher accumulation factor (900-1800 vs. 60-100) and was retained intracellularly for >2 hours without measurable efflux, whereas vinblastine exited cells with a half-life of approximately 10 minutes [1].

Intracellular Retention Burkitt Lymphoma Drug Accumulation

Comparative Tubulin Polymerization Inhibition: Dolastatin 10 vs. Vinblastine, Maytansine, Phomopsin A, and Rhizoxin

In a purified tubulin system using glutamate-induced polymerization, dolastatin 10 inhibited tubulin assembly with an IC50 of 1.2 μM, which is comparable to phomopsin A (1.4 μM) and slightly more potent than vinblastine (1.5 μM), and significantly more potent than maytansine (3.5 μM) and rhizoxin (6.8 μM) [1]. Notably, dolastatin 10 and phomopsin A were the strongest inhibitors of vinblastine and vincristine binding to tubulin, and the most effective at inhibiting tubulin-dependent GTP hydrolysis [1].

Tubulin Polymerization Microtubule Dynamics Biochemical Assay

Comparative Murine Pharmacokinetics: Dolastatin 10 Demonstrates Rapid Plasma Clearance and High Protein Binding

Following intravenous administration of 0.24 mg/kg to CD2F1 mice, dolastatin 10 reached a peak plasma concentration of 355 nM but was rapidly cleared with a plasma elimination half-life of 5.6 hours [1]. The compound exhibits high plasma protein binding (>81%) in human, dog, and mouse plasma, and demonstrates remarkable in vitro plasma stability, remaining intact in mouse plasma for at least 24 hours at 37°C [1]. Urinary excretion is minimal (<2% of the administered dose) across all routes of administration [1].

Pharmacokinetics Plasma Stability Protein Binding

TFA Salt Form Enhances Aqueous Solubility and Peptide Stability for Research Applications

The trifluoroacetate (TFA) counterion in dolastatin 10 trifluoroacetate enhances aqueous solubility and stabilizes the peptide structure by forming ion pairs with basic residues . Technical specifications indicate solubility in DMSO, with a molecular weight of 899.11 g/mol, ≥95% HPLC purity, and recommended storage at -20°C . These properties contrast with the neutral free base form, which has limited water solubility and may present handling challenges in aqueous biological assays.

Formulation Solubility Peptide Stability

Recommended Research and Industrial Applications for Dolastatin 10 Trifluoroacetate


Mechanistic Studies of Antimitotic Drug Potency and Intracellular Retention

Researchers investigating the disconnect between tubulin binding affinity and cellular cytotoxicity can utilize dolastatin 10 as a model compound. The 20-fold potency difference vs. vinblastine in Burkitt lymphoma cells, coupled with the direct efflux and accumulation data, provides a well-characterized system for studying intracellular drug retention mechanisms and the role of tenacious tubulin binding in determining antimitotic efficacy [1].

Reference Standard for Tubulin Polymerization Inhibition Assays

Dolastatin 10 serves as an essential reference compound for tubulin polymerization assays. Its well-defined IC50 of 1.2 μM in glutamate-induced purified tubulin polymerization assays provides a benchmark for comparing novel antimitotic agents, particularly those targeting the vinca alkaloid binding domain. The comparative data against vinblastine, maytansine, phomopsin A, and rhizoxin establish a clear potency ranking for assay validation [1].

ADC Payload Scaffold and SAR Studies for Auristatin Derivatives

Dolastatin 10 is the natural product scaffold from which clinically successful ADC payloads MMAE and MMAF were derived. Researchers developing next-generation auristatin analogs require dolastatin 10 as a reference compound for structure-activity relationship (SAR) studies and as a benchmark for evaluating potency, linker compatibility, and payload release kinetics. Its well-characterized pharmacology provides a baseline for assessing the impact of structural modifications on ADC performance [2].

Preclinical Pharmacokinetic and Formulation Development Studies

The well-documented murine pharmacokinetic parameters of dolastatin 10—including rapid plasma clearance (t½ = 5.6 h), high protein binding (>81%), and plasma stability (>24 h)—make it a valuable reference for designing and validating PK studies of novel tubulin inhibitors. Researchers developing improved formulations or delivery systems can use this baseline data to evaluate whether their modifications enhance exposure, prolong half-life, or alter biodistribution relative to the parent compound [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dolastatin 10 trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.